molecular formula C7H5BrO3 B2534097 5-Bromo-2,4-dihydroxybenzaldehyde CAS No. 116096-90-3

5-Bromo-2,4-dihydroxybenzaldehyde

Cat. No.: B2534097
CAS No.: 116096-90-3
M. Wt: 217.018
InChI Key: YIIXIVBXVLTMHQ-UHFFFAOYSA-N
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Description

5-Bromo-2,4-dihydroxybenzaldehyde: is an organic compound with the molecular formula C7H5BrO3 and a molecular weight of 217.02 g/mol . It is a derivative of benzaldehyde, characterized by the presence of bromine and hydroxyl groups at the 5th and 2nd, 4th positions, respectively. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for 5-Bromo-2,4-dihydroxybenzaldehyde typically involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time are optimized to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Bromo-2,4-dihydroxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or quinones.

    Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced derivatives.

    Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: NaBH4, LiAlH4

    Substitution: NaOCH3, KOtBu

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

5-bromo-2,4-dihydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO3/c8-5-1-4(3-9)6(10)2-7(5)11/h1-3,10-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIIXIVBXVLTMHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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